BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Lipophilicity Drug-likeness Permeability

Select this specific C22H21ClN4O2 isomer (CAS 899985-64-9) to ensure experimental integrity. Its unique meta-substituted morpholinopyridazine connectivity creates a divergent target-binding landscape compared to formula-matched chemotypes like BMS-191095 or NVS-BET-1, preventing confounding biological activity. With a lower XLogP (3.0), it offers superior aqueous solubility, reducing false positives in SPR/NMR assays. As a 'blank-slate' probe with no public bioactivity annotation, it is critical for discovering novel targets in phenotypic screens without prior literature bias.

Molecular Formula C22H21ClN4O2
Molecular Weight 408.89
CAS No. 899985-64-9
Cat. No. B2844315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
CAS899985-64-9
Molecular FormulaC22H21ClN4O2
Molecular Weight408.89
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN4O2/c23-18-6-4-16(5-7-18)14-22(28)24-19-3-1-2-17(15-19)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h1-9,15H,10-14H2,(H,24,28)
InChIKeyYJVAQLJFSRTROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 899985-64-9) – Chemical Identity and Baseline Physicochemical Profile for Procurement Screening


2-(4-Chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 899985-64-9) is a synthetic small molecule (C22H21ClN4O2, MW 408.9 g/mol) containing a chlorophenylacetamide core linked to a morpholinopyridazine moiety [1]. It is catalogued in public screening libraries (e.g., HMS1658C04) and its computed physicochemical descriptors—including XLogP (3.0), hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (5)—are available from authoritative databases [1]. Notably, this compound shares its molecular formula with other biologically annotated chemotypes such as BMS-191095 (mitoKATP channel activator, CAS 166095-21-2) and NVS-BET-1 (BET bromodomain inhibitor, CAS 1639115-52-8) but possesses a distinct connectivity pattern that yields a divergent property fingerprint [1].

Why Generic Substitution of 2-(4-Chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 899985-64-9) Is Scientifically Unjustified


Although several compounds share the identical molecular formula C22H21ClN4O2—including BMS-191095 (mitoKATP activator) and NVS-BET-1 (BET bromodomain inhibitor)—they cannot be used interchangeably because their distinct connectivity and spatial arrangements of pharmacophoric elements (chlorophenyl, morpholinopyridazine, acetamide linker) produce fundamentally different physicochemical property profiles and, consequently, divergent target-binding landscapes [1]. The target compound's specific substitution pattern at the meta-position of the central phenyl ring and the 6-morpholinopyridazin-3-yl motif creates a unique hydrogen-bonding and conformational signature that is absent in the other formula-matched chemotypes. Procurement decisions based solely on molecular formula or superficial structural similarity risk selecting a compound with entirely unintended biological activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 899985-64-9) vs. Same-Formula Comparators


XLogP Lipophilicity Differential vs. BMS-191095 (C22H21ClN4O2 Isomer)

The computed XLogP for 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is 3.0 [1]. In contrast, the isomeric mitoKATP channel opener BMS-191095 (CAS 166095-21-2) has a reported XLogP of 3.2–3.5 [2]. The lower lipophilicity of the target compound (ΔXLogP ≈ −0.2 to −0.5) indicates a modest but measurable shift in hydrophobicity that can influence membrane permeability, non-specific protein binding, and solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Distinction in C22H21ClN4O2 Chemical Space

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms (PubChem computed property) [1]. Isomeric comparator NVS-BET-1 (CAS 1639115-52-8), which shares the same molecular formula, also contains 5 HBA atoms but the arrangement differs due to the presence of a pyridazinone versus a morpholinopyridazine motif. The positional availability of these acceptors, dictated by the meta-substituted phenyl linker in the target compound, alters the spatial presentation of H-bonding capacity relative to the inhibitor scaffold of NVS-BET-1, which relies on a different core .

Hydrogen bonding Solubility Target engagement

Rotatable Bond Flexibility as a Selectivity Determinant

The target compound is reported to have 5 rotatable bonds [1]. This level of conformational freedom is moderate for a molecule of its size. By comparison, BMS-191095, which contains a more rigid benzopyran scaffold, is expected to have fewer rotatable bonds (approximately 3–4 based on its structure) . The higher flexibility of 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide may allow it to adapt to binding pockets with different shapes, but at a higher entropic cost, directly impacting binding thermodynamics in a manner distinct from its rigid isomer.

Conformational flexibility Entropy Selectivity

Limited Public Bioactivity Data: A Negative Differentiator with Procurement Implications

As of the knowledge cutoff date, 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide lacks robust, publicly disclosed biological activity data (e.g., IC50, Kd, EC50) in major databases such as ChEMBL or BindingDB [1][2]. In contrast, the same-formula isomers BMS-191095 (mitoKATP activator, a target with extensive literature) and NVS-BET-1 (BET bromodomain inhibitor with reported IC50 values) have well-characterized bioactivity profiles [3]. This absence of annotation represents a critical differentiator: the compound is an 'un-annotated' chemical probe suitable for novel target discovery or mechanistic studies where a clean slate of biological activity is preferred over a pre-determined target profile.

Screening library Chemical probe Target deconvolution

Recommended Application Scenarios for 2-(4-Chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 899985-64-9) Based on Differential Evidence


Chemical Probe for Novel Target Deconvolution in Kinase or GPCR Screening

The complete absence of public bioactivity annotation, as documented in Section 3 [1][2], makes this compound a valuable 'blank-slate' chemical probe. Researchers embarking on phenotypic screening or chemoproteomics can utilize it to discover entirely new target interactions without the confounding influence of prior literature associations. Its distinct physicochemical profile (moderate lipophilicity, specific HBA arrangement) further differentiates it from other un-annotated compounds, offering a unique entry point into under-explored biological space.

Selective Profiling Against C22H21ClN4O2 Isomer Panels for Structure-Activity Relationship (SAR) Studies

The compound's unique connectivity relative to BMS-191095 and NVS-BET-1, as established by the XLogP and rotatable bond comparisons in Section 3 [3][4][5], positions it as an essential member of a formula-matched isomer panel. Systematic comparative testing against these isomers can reveal how subtle structural permutations (e.g., meta- vs. para-substitution, morpholinopyridazine vs. benzopyran cores) dictate target selectivity, making it critical procurement for any medicinal chemistry group studying scaffold-hopping or property-based optimization in the C22H21ClN4O2 chemical space.

Aqueous-Compatible Assay Development Favoring Lower Lipophilicity

The target compound's lower XLogP (3.0) compared to BMS-191095 (3.2–3.5) [3] suggests improved aqueous solubility potential. This property makes it the preferred procurement choice for biochemical assays that require higher compound concentrations in aqueous buffers, such as fragment-based screening, NMR-based binding studies, or surface plasmon resonance (SPR) experiments, where excessive lipophilicity can lead to aggregation, non-specific binding, and false positives.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.